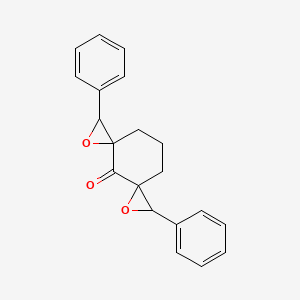
2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenyl-1,6-dioxadispiro(2123)decan-4-one is a complex organic compound with the molecular formula C20H18O3 It is characterized by its unique spiro structure, which includes two phenyl groups and a dioxadispiro framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phenyl-substituted ketones and diols in the presence of acid catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings or the spiro framework, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spiro compound with similar structural features.
2,7-Diaryl-1,6-dioxaspiro[4.4]nonanes: Compounds with similar dioxaspiro frameworks but different aryl substitutions.
Uniqueness
2,7-Diphenyl-1,6-dioxadispiro(2.1.2.3)decan-4-one is unique due to its specific phenyl substitutions and the dioxadispiro structure, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78843-45-5 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1,7-diphenyl-2,6-dioxadispiro[2.1.25.33]decan-4-one |
InChI |
InChI=1S/C20H18O3/c21-18-19(16(22-19)14-8-3-1-4-9-14)12-7-13-20(18)17(23-20)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clave InChI |
TXKVEGUNGXTFQX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(O2)C3=CC=CC=C3)C(=O)C4(C1)C(O4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


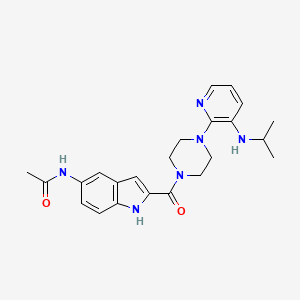
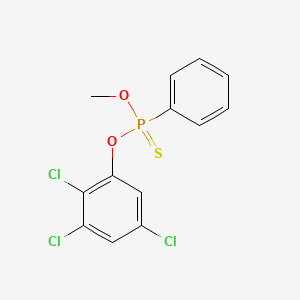
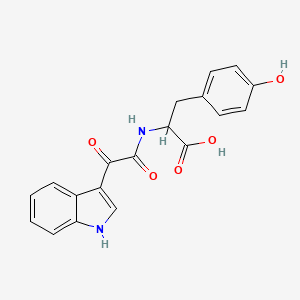
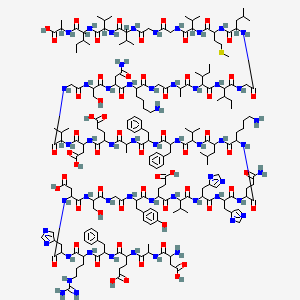
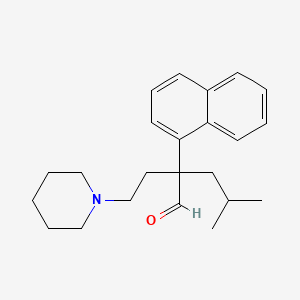
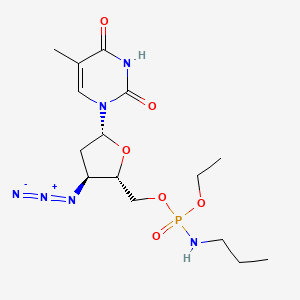
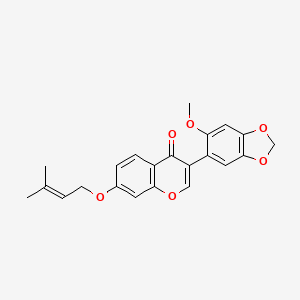
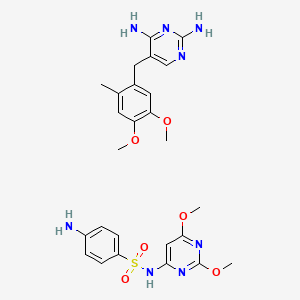
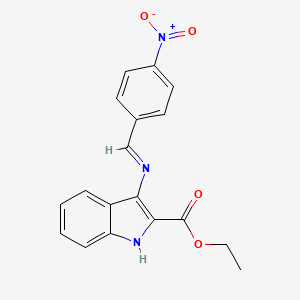
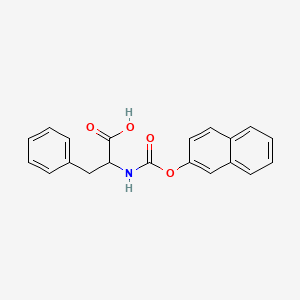
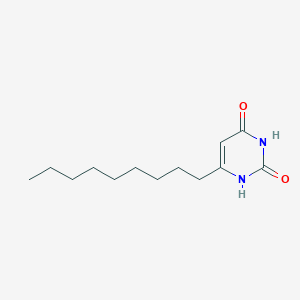
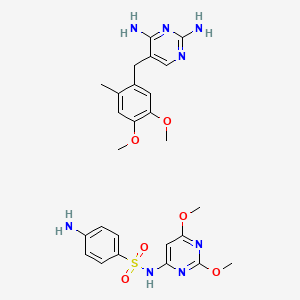
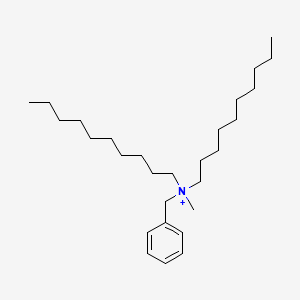
![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
